(3,3-Difluorocyclobutyl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

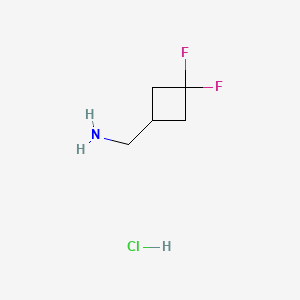

“(3,3-Difluorocyclobutyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1159813-93-0 . It has a molecular weight of 157.59 and its IUPAC name is this compound .

Molecular Structure Analysis

The molecular formula of “this compound” is C5H10ClF2N . The InChI code for this compound is 1S/C5H9F2N.ClH/c6-5(7)1-4(2-5)3-8;/h4H,1-3,8H2;1H .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications

Improved Industrial Synthesis of Antidepressant Sertraline

Sertraline hydrochloride, an effective antidepressant, benefits from novel industrial synthesis processes. The intermediate N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide, used in this process, demonstrates stability and can be obtained through environmentally and safety-conscious methods. This approach yields sertraline hydrochloride with the required pharmaceutical purity (Vukics et al., 2002).

Applications in Photocytotoxicity and Cellular Imaging

Iron(III) complexes with catecholates exhibit photocytotoxic properties under red light, making them useful for cellular imaging and cancer therapy. These complexes, including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, show potential in generating reactive oxygen species and interacting with DNA, highlighting their biomedical applications (Basu et al., 2014).

Synthesis of N′-substituted N-(1-phenylcyclopentylmethyl)oxamides

Compounds containing a 1-phenylcyclopentylmethylamino group, synthesized from derivatives of (1-phenylcyclopentyl)methanamine, display a range of biological activities. This synthesis process yields amido ester II, amido acid III, and amino alcohol, characterized as hydrochloride IV, indicating potential pharmaceutical applications (Aghekyan et al., 2013).

Synthesis of N-Heterocyclic Ruthenium(II) Complexes

N-Heterocyclic ruthenium(II) complexes, synthesized using (4-Phenylquinazolin-2-yl)methanamine, demonstrate high efficiency in transfer hydrogenation reactions. These complexes show promise for various applications in chemical synthesis, owing to their high conversion rates and effectiveness (Karabuğa et al., 2015).

Multigram Synthesis of 3,3-Difluorocyclobutyl-Substituted Building Blocks

A process for synthesizing 3,3-difluorocyclobutyl-substituted building blocks, including amines and other derivatives, has been developed. This process indicates the versatility of 3,3-difluorocyclobutyl compounds in creating various chemical intermediates for further applications in research and industry (Ryabukhin et al., 2018).

Synthesis and Characterization of Novel Schiff Bases

A series of Schiff bases synthesized from 3-aminomethyl pyridine have shown potential as anticonvulsant agents. Their structural confirmation and biological activity assessment suggest their applicability in developing new pharmaceutical compounds (Pandey & Srivastava, 2011).

Safety and Hazards

properties

IUPAC Name |

(3,3-difluorocyclobutyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c6-5(7)1-4(2-5)3-8;/h4H,1-3,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWULAFBJCARIIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725599 |

Source

|

| Record name | 1-(3,3-Difluorocyclobutyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159813-93-0 |

Source

|

| Record name | 1-(3,3-Difluorocyclobutyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[7-(Acetyloxymethyl)-4a,6,7-trihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B591561.png)

![(2S)-2-Amino-3-[3,5-diiodo-4-(4-sulfooxyphenoxy)phenyl]propanoic acid](/img/structure/B591566.png)